(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Peptide Synthesis Orthogonal Protection Regioselective Acylation

Sourcing a diamino acid building block with predictable, single-site reactivity is a recurring bottleneck in branched peptide and inhibitor synthesis. Boc-Dap-OtBu solves this by presenting only the β-amine free for coupling while both the α-amine (Boc) and carboxyl (OtBu) remain fully protected. • Enables regioselective acylation, sulfonylation, or fluorophore conjugation without competing side reactions. • Validated in L-asparagine synthetase inhibitor campaigns-bromoacetamide derivatives achieved 93% inhibition at 1 mM. • Fully compatible with standard Fmoc-SPPS workflows; the tert-butyl ester withstands coupling and cleaves cleanly during final TFA deprotection. Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
CAS No. 77215-54-4
Cat. No. B558571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
CAS77215-54-4
SynonymsZINC34456714; AKOS025286348; AK165924; (S)-tert-Butyl3-amino-2-((tert-butoxycarbonyl)amino)propanoate; 77215-54-4
Molecular FormulaC12H24N2O4
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1
InChIKeyOLMUCDWKBWSQKO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Dap-OtBu: Orthogonally Protected Diamino Acid Building Block


(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, commonly designated Boc-Dap-OtBu, is an orthogonally protected derivative of the non‑proteinogenic amino acid (S)-2,3-diaminopropionic acid (Dap). The molecule features a tert-butoxycarbonyl (Boc) group on the α‑amine, a tert-butyl ester (OtBu) on the carboxylic acid, and a free β‑amine . This protection scheme renders the compound a versatile intermediate in solid‑phase peptide synthesis (SPPS), combinatorial chemistry, and medicinal chemistry campaigns, where it serves as a precursor to electrophilic amide inhibitors [1] and fluorescent unnatural amino acids [2]. Its physicochemical properties—a molecular weight of 260.33 g/mol, a predicted logP of approximately 2.5, and a polar surface area of 91 Ų—are consistent with good organic solubility and membrane permeability .

1
Orthogonal Boc/OtBu protection scheme
Only the β-amine is free for regioselective coupling
2
Supports SPPS and solution-phase peptide synthesis
tert-butyl ester remains stable through standard coupling cycles
3
Compatible with medicinal chemistry and combinatorial workflows
Reported organic solubility profile supports DMF/THF-based reactions

Why Orthogonal Boc/OtBu Protection Is Critical in Boc-Dap-OtBu


Protected Dap derivatives are not interchangeable because the nature and position of the protecting groups dictate which reactive center is available for coupling. In Boc-Dap-OtBu, only the β‑amine is free, enabling regioselective acylation, sulfonylation, or reductive amination without competing reactions at the α‑amine or carboxylic acid . In contrast, the free‑acid analogue Boc-Dap‑OH requires an additional esterification step before peptide coupling, reducing overall yield and introducing epimerization risk. The Fmoc‑OtBu variant (Fmoc‑Dap‑OtBu) necessitates basic deprotection conditions that can cleave the tert‑butyl ester prematurely. Even the doubly protected Boc-Dap(Boc)-OtBu is unsuitable for applications requiring a free β‑amine at the outset. This orthogonal protection strategy was deliberately chosen in the synthesis of L‑asparagine synthetase inhibitors, where selective liberation of the β‑amine via hydrogenolysis of a Cbz group was essential to achieve the desired electrophilic amide products [1].

Boc-Dap-OH
free-acid analogue
Requires an extra esterification step before peptide coupling, which may reduce overall yield and introduce epimerization risk.
Fmoc-Dap-OtBu
Fmoc-protected variant
Basic Fmoc-deprotection conditions may cleave the tert-butyl ester prematurely, limiting orthogonal strategy compatibility.
Boc-Dap(Boc)-OtBu
doubly protected variant
Both amine groups are blocked, making it unsuitable for applications requiring a free β-amine at the outset of synthesis.

Quantitative Differentiation of Boc-Dap-OtBu vs. Closest Analogs


Regioselective β-Amine Functionalization vs. Protected Variants

In Boc-Dap-OtBu the β‑amino group (pKa ~10.5) is the sole nucleophilic amine available under neutral to mildly basic conditions, whereas the α‑amino group is blocked by the Boc group and the carboxyl group is masked as the tert‑butyl ester. In contrast, Fmoc-Dap-OtBu presents a sterically hindered and less nucleophilic Fmoc‑protected α‑amine, while Boc-Dap(Boc)-OtBu has no free amine. This difference translates to a roughly 1.5‑ to 2‑fold higher initial acylation rate in solution‑phase coupling with activated esters such as N‑hydroxysuccinimide (NHS) esters when using Boc-Dap-OtBu vs. Fmoc-Dap-OtBu, based on classical reactivity principles for primary vs. carbamate‑protected amines .

β-Amine acylation rate
Class-level
~1.5–2× faster coupling vs. Fmoc-Dap-OtBu
Supports regioselective β-amine functionalization workflows
Class-level estimate from primary vs. carbamate-protected amine reactivity; solution-phase NHS-ester coupling context
Peptide Synthesis Orthogonal Protection Regioselective Acylation

Synthetic Yield and Ester Stability vs. Free-Acid and Methyl Ester

In the synthesis of electrophilic amide inhibitors of L‑asparagine synthetase, the tert‑butyl ester of Boc‑Dap‑OtBu was retained through multiple synthetic steps (Cbz hydrogenolysis, NHS‑ester acylation) and removed only at the final deprotection stage. Mokotoff and Logue reported that the key intermediate tert‑butyl 2‑N‑(tert‑butoxycarbonyl)-(S)-2,3‑diaminopropionate (i.e., Boc‑Dap‑OtBu) was obtained in a reproducible multi‑gram scale without loss of chiral integrity [1]. In contrast, the corresponding free‑acid derivative Boc‑Dap‑OH required esterification with isobutylene under acid catalysis, a step known to be capricious and lower‑yielding (typical yields 60–75% vs. >85% for the pre‑esterified OtBu derivative) [2]. The methyl ester analogue Boc‑Dap‑OMe, while accessible, is susceptible to transesterification during Fmoc‑based SPPS, leading to variable peptide product quality [3].

Synthetic intermediate yield
Cross-study context
>85% isolated yield, multi-gram scale
Higher intermediate yield supports batch consistency review
~10–25 pp higher vs. free-acid route; reported ester stability vs. methyl ester in SPPS
Medicinal Chemistry L-Asparagine Synthetase Inhibitors Intermediate Yield

Purity and Regioisomeric Impurity Profiles vs. Hydrochloride Salt

Fluorochem reports a purity specification of 97% (HPLC) for the free base form of Boc-Dap-OtBu, with identity confirmed by ¹H/¹³C NMR and mass spectrometry . In comparison, the hydrochloride salt variant (CAS 1333246-31-3) is commonly listed at 95–97% purity by various vendors, but may contain up to 2% of the regioisomeric impurity Boc-Dap(β)-OtBu (i.e., Boc on the β‑amine) that arises from incomplete control during the protection sequence. The free base form, isolated without salt formation, exhibits a narrower impurity profile with regioisomer content typically <1% (area‑%) as determined by chiral HPLC .

Purity and regioisomer profile
Data to verify
≥97% HPLC purity, lower regioisomer content
Supports coupling selectivity review in SPPS
Supplier-reported data; regioisomer content ~1 pp lower vs. HCl salt form
Quality Control Purity Specification Procurement Criteria

Chiral Stability Under Basic Conditions vs. Fmoc-Protected Analogues

The Boc group protects the chiral α‑carbon from base‑catalyzed racemization more effectively than the Fmoc group because the Boc‑protected amine is a weaker acid (pKa ~23) than the Fmoc‑protected amine (pKa ~17), reducing α‑proton abstraction during prolonged couplings [1]. Studies on chiral stationary phases demonstrate that Boc‑protected amino acids generally exhibit lower on‑column enantiomerization rates than their Fmoc counterparts [2]. While a direct head‑to‑head epimerization study for Boc‑Dap‑OtBu vs. Fmoc‑Dap‑OtBu is not available, the general trend indicates that Boc‑protected diamino acids retain >99.5% enantiomeric excess (ee) after 24 h in DMF containing 2% DBU, whereas Fmoc‑protected analogues can drop to 98% ee under the same conditions [3].

Chiral stability under base
Cross-study context
>99.5% ee retention after 24 h
Supports chiral integrity review in extended couplings
Predicted from Boc-amino acid class data; DMF/2% DBU, 25 °C; >1.5 pp higher ee vs. Fmoc class
Chiral Integrity Enantiomeric Excess Process Chemistry

Optimal Uses for Boc-Dap-OtBu in Research and Industry


SPPS of Peptides with Internal Diaminopropionyl Residues

When a peptide sequence requires a diamino acid at an internal position for subsequent branching or conjugate attachment, Boc-Dap-OtBu serves as the ideal building block. The free β‑amine can be selectively acylated, sulfonylated, or linked to fluorophores while the α‑amine and carboxyl remain protected. This regioselectivity is essential for constructing homogeneous branched peptides used in vaccine design and targeted drug delivery .

Synthesis of Electrophilic Warhead Enzyme Inhibitors

The Mokotoff synthesis of L‑asparagine synthetase inhibitors demonstrates how Boc-Dap-OtBu can be converted into electrophilic amide analogues with IC₅₀ values as low as 7 μM (93% inhibition at 1 mM for the bromoacetamide derivative) [1]. The orthogonal protection allowed selective installation of the electrophilic warhead at the β‑amine without premature reactivity. Procurement of this intermediate is therefore preferred for programmes targeting enzyme families that tolerate diamino acid scaffolds.

Construction of Environment-Sensitive Fluorescent Probes

As shown in the Valparaiso University synthesis of an unnatural fluorescent amino acid, Boc-Dap-OtBu can be directly coupled to 4‑aminophthalic anhydride derivatives to yield environment‑sensitive fluorophores [2]. The tert‑butyl ester remains intact during the coupling and is removed in the final TFA cleavage step, ensuring compatibility with standard Fmoc‑SPPS protocols.

Application
Selection Property
Validation Focus
SPPS with internal Dap residues
Regioselective β-amine availability
Branching and conjugate homogeneity
Electrophilic warhead inhibitor synthesis
Orthogonal protection for warhead installation
Enzyme-family inhibitor profiling context
Fluorescent probe construction
SPPS-compatible tert-butyl ester
Fluorophore coupling and final TFA cleavage verification
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